molecular formula C18H16N2O3 B2875418 (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide CAS No. 329721-72-4

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B2875418
CAS RN: 329721-72-4
M. Wt: 308.337
InChI Key: GCDIDHJUYUAPRR-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide (CMMA) is an organic compound that has been studied for its various applications in the scientific research field. CMMA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

Optical Properties and Stacking Mode Effects

One area of research involving derivatives of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide focuses on their optical properties and how these properties are affected by different stacking modes. For example, three derivatives were synthesized and displayed varying optical behaviors due to distinct face-to-face stacking modes. One derivative exhibited green luminescence, which remained unchanged after grinding, while the other two showed significant red-shifts in their emission peaks upon grinding. This difference in optical behavior was attributed to the transformation from crystalline to amorphous phases, suggesting that these compounds' luminescent properties can be manipulated through mechanical treatment and structural design (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another significant application is the use of similar acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. Research into synthetic acrylamide derivatives showed their effectiveness in inhibiting corrosion on copper in nitric acid solutions. Through chemical and electrochemical methods, these compounds were found to act as mixed-type inhibitors, reducing the double-layer capacitance and displaying high inhibition efficiencies. The behavior during adsorption on copper suggested a chemical adsorption mechanism, which was further supported by theoretical computations and experimental findings (Ahmed Abu-Rayyan et al., 2022).

Cytotoxicity of Derivatives

In the realm of medicinal chemistry, derivatives of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide were explored for their cytotoxic activity against cancer cells. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting similar acrylamide derivatives with hydrazine hydrate demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential for developing novel anticancer agents from these compounds (Ashraf S. Hassan et al., 2014).

Mechanism of Action

Target of Action

Related compounds such as 2-methoxyphenyl isocyanate have been used as chemoselective reagents for the protection and deprotection of amino groups

Mode of Action

It’s worth noting that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This could suggest a similar mode of action for “(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide”, but this is purely speculative and requires further investigation.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound behaves. For example, the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Similar environmental factors could potentially influence the action of “(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide”.

properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-7-15(8-10-16)20-18(21)14(12-19)11-13-5-3-4-6-17(13)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDIDHJUYUAPRR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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